2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
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Overview
Description
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, with Cs2CO3/DMSO catalyzing the final cyclization step .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and kinase inhibitory properties.
Pyrazole derivatives: These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Uniqueness: 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12)6-3-2-4-10(6)9-5/h2-4H2,1H3,(H,11,12) |
InChI Key |
OIAFISDUAFJAME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCCC2=C1C(=O)O |
Origin of Product |
United States |
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